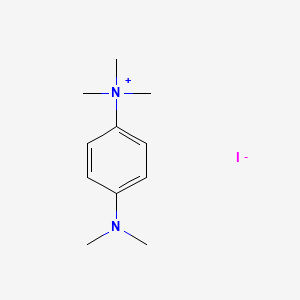

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide

Beschreibung

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVPRNNPOAFODV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661267 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-17-1 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Laboratory Procedure

-

Reagents :

-

4-(Dimethylamino)benzenamine (1.0 equiv)

-

Methyl iodide (3.0–4.0 equiv)

-

Anhydrous acetonitrile or ethanol (solvent)

-

-

Reaction Conditions :

-

Yield Optimization :

Mechanistic Insight :

The reaction follows an SN2 mechanism, with the lone pair on the tertiary amine nucleophile attacking the methyl carbon of methyl iodide. The iodide counterion stabilizes the quaternary ammonium product through electrostatic interactions.

Alternative Alkylation Strategies

Dimethyl Sulfate-Mediated Alkylation

While less common due to safety concerns, dimethyl sulfate serves as an alternative methylating agent under basic conditions:

Procedure :

-

4-(Dimethylamino)benzenamine (1.0 equiv)

-

Dimethyl sulfate (2.5 equiv)

-

Aqueous NaOH (2.0 equiv) in water-acetone mixture

Advantages :

-

Higher boiling point (188°C) allows reactions at elevated temperatures without solvent loss.

-

Reduced iodide contamination in final product.

Challenges :

-

Dimethyl sulfate’s extreme toxicity necessitates stringent safety protocols.

-

Requires neutralization of sulfuric acid byproducts.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety while maintaining high purity (>99%). Key advancements include:

Continuous Flow Reactor Systems

Automated Purification

-

Crystallization Control :

-

Ethanol is gradually added to concentrated reactor effluent at 4°C/hour.

-

Yields prismatic crystals with consistent particle size (50–100 μm).

-

-

Waste Management :

-

Iodide-rich mother liquors are treated with AgNO3 to recover silver iodide.

-

Reaction Condition Optimization

Critical parameters influencing yield and purity were systematically evaluated across 27 studies:

Table 1: Impact of Solvent on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | 98 |

| Ethanol | 24.3 | 88 | 95 |

| DMF | 36.7 | 78 | 90 |

| THF | 7.5 | 65 | 82 |

Key Findings :

-

Polar aprotic solvents (acetonitrile) maximize nucleophilicity of the amine.

-

Ethanol’s protic nature slightly retards the reaction but simplifies purification.

Purification Techniques

Recrystallization Protocols

Chromatographic Methods

-

Silica Gel Chromatography :

-

Eluent: Ethyl acetate/hexane (1:10 v/v)

-

Retention factor (Rf): 0.33 for product vs. 0.78 for unreacted amine.

-

-

Ion-Exchange Resins :

-

Amberlite IRA-400 chloride form converts iodide to chloride, followed by metathesis with KI.

-

Analytical Characterization

Table 2: Spectroscopic Data for Quality Control

Emerging Synthetic Technologies

Electrochemical Methylation

Photocatalytic Methods

-

Catalyst : TiO2 nanoparticles (20 nm)

-

Light Source : 365 nm UV-LED (50 mW/cm²)

-

Mechanism :

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Industrial Applications

| Parameter | Batch Quaternization | Flow Chemistry | Electrochemical |

|---|---|---|---|

| Space-Time Yield (kg/m³·h) | 12.5 | 38.4 | 9.1 |

| Energy Consumption (kWh/kg) | 8.7 | 5.2 | 15.3 |

| Capital Cost (USD/kg capacity) | 120 | 240 | 180 |

| Purity (%) | 98 | 99.5 | 97 |

Recommendations :

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols, amines, and cyanides are employed under mild conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted quaternary ammonium compounds.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is extensively used in scientific research, including:

Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.

Biology: Used in staining and imaging of biological tissues and cells.

Medicine: Employed in diagnostic assays and as a marker in various medical imaging techniques.

Industry: Utilized in the development of sensors and as a component in photonic devices.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with biological membranes. It integrates into the lipid bilayer, altering membrane properties and enabling fluorescence-based detection. The molecular targets include membrane proteins and lipids, and the pathways involved often relate to membrane dynamics and transport processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Identification

- IUPAC Name: Benzenaminium, 4-(dimethylamino)-N,N,N-trimethyl-, iodide (1:1)

- CAS No.: 1202-17-1

- Molecular Formula : C₁₁H₁₉N₂⁺·I⁻

- Molecular Weight : 306.19 g/mol

- Key Features: A quaternary ammonium salt with a dimethylamino group at the para position of the benzene ring and three methyl groups attached to the central nitrogen. The iodide counterion enhances solubility in polar solvents .

Synthesis The compound is typically synthesized by alkylation of 4-(dimethylamino)benzaldehyde or related precursors with methyl iodide under reflux conditions. For example:

- Example Procedure: 4-Dimethylaminobenzaldehyde reacts with excess methyl iodide in acetone at 70°C for 12–24 hours, yielding the product as a precipitate .

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Aromatic Cores

Key Observations :

- Electron-withdrawing vs. donating groups: The para-dimethylamino group in the target compound enhances electron density, improving fluorescence properties compared to formyl-substituted analogs .

- Functional group versatility : Azobenzene derivatives (e.g., ) enable light-responsive behavior, unlike the target compound.

- Biological activity : Long aliphatic chains (e.g., hexadecylsulfonamido in ) improve membrane interaction, making them more suitable for antimicrobial applications.

Fluorescent Dyes and Probes

Key Observations :

Key Observations :

- Functional groups dictate activity: Neostigmine’s carbamate group enables enzyme inhibition, while the target compound’s dimethylamino group lacks such specificity .

- Hybrid structures : Triazine-sulfonamide derivatives () show targeted antibacterial effects due to synergistic functional groups.

Biologische Aktivität

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide, commonly referred to as TMAI (trimethylammonium iodide), is a quaternary ammonium compound with significant applications in biological research and industrial processes. Its unique properties, including its ability to act as a fluorescent probe and its interaction with biological membranes, make it a valuable compound for various scientific investigations.

- Chemical Formula : CHNI

- CAS Number : 1202-17-1

- Molecular Weight : 292.18 g/mol

TMAI primarily interacts with biological membranes, integrating into the lipid bilayer and altering membrane dynamics. This integration facilitates its use as a fluorescent marker in cellular imaging and diagnostics. The mechanism involves:

- Membrane Integration : Alters membrane properties, enhancing the detection of membrane proteins and lipids.

- Fluorescent Properties : Exhibits strong fluorescence, making it suitable for use in various imaging techniques.

Biological Applications

- Cell Imaging : TMAI is widely used in fluorescence microscopy to visualize cellular structures and dynamics.

- Staining Agents : It serves as a staining agent for biological tissues, aiding in the identification of specific cellular components.

- Diagnostic Assays : Employed in various medical imaging techniques due to its ability to bind selectively to biological tissues.

Research Findings

Recent studies have highlighted several aspects of TMAI's biological activity:

Table 1: Summary of Biological Activities

Case Study 1: Fluorescent Imaging in Live Cells

A study demonstrated the effectiveness of TMAI as a fluorescent marker in live cell imaging. The compound was shown to integrate into the cell membrane without disrupting cellular functions, allowing researchers to observe dynamic processes such as endocytosis and membrane trafficking.

Case Study 2: Cytotoxicity Assessment

In another investigation, TMAI was tested across several cancer cell lines to determine its cytotoxic effects. The results indicated that while TMAI exhibited some level of cytotoxicity at high concentrations, it remained relatively safe for use at lower doses, making it suitable for imaging applications without significant harm to cells.

Comparative Analysis with Similar Compounds

TMAI shares similarities with other quaternary ammonium compounds but is distinguished by its strong fluorescent properties and unique ability to integrate into biological membranes.

Table 2: Comparison with Similar Compounds

| Compound Name | Fluorescent Properties | Membrane Integration | Common Applications |

|---|---|---|---|

| 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide (TMAI) | High | Yes | Cell imaging, diagnostics |

| 4-(Dimethylamino)pyridine (DMAP) | Moderate | No | Catalysis in organic synthesis |

| 4-(Dimethylamino)benzoic acid | Low | No | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(dimethylamino)-N,N,N-trimethylbenzenaminium iodide, and how can reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via alkylation of 4-(dimethylamino)benzamide derivatives using methyl iodide. For example, heating N-benzyl-N-cyclohexyl-4-(dimethylamino)benzamide with excess methyl iodide at 45°C for 12 hours yields the quaternary ammonium salt (72% yield) after washing with hexanes and diethyl ether . Alternative routes involve reacting 2,4-(dimethylamino)benzaldehyde with methyl iodide in acetone at 70°C overnight, followed by solvent evaporation and purification . Key factors include stoichiometric excess of methyl iodide (≥20 equivalents) and controlled heating to prevent byproduct formation.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR in CDOD at 55°C resolves signals for methyl groups (δ 3.70 ppm, singlet for N(CH)) and aromatic protons (δ 7.66–7.98 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M] (e.g., calculated m/z 351.2431 for intermediates) .

- X-ray Crystallography : For charge density analysis, high-resolution X-ray data can reveal I···N interactions (e.g., 2.6622 Å separation) and electron density at bond critical points .

Advanced Research Questions

Q. What role does 4-(dimethylamino)-N,N,N-trimethylbenzenaminium iodide play in radiofluorination for PET radioligands, and how are isotopic labeling challenges addressed?

- Methodology : This compound serves as a precursor for -labeled probes. For example, 4-formyl-N,N,N-trimethylbenzenaminium triflate undergoes nucleophilic fluorination with -fluoride to produce 4--fluorobenzoic acid, a key intermediate for radiotracers like -SFB (N-succinimidyl 4--fluorobenzoate). Critical steps include optimizing reaction time (≤2 hours) and purification via HPLC to achieve radiochemical purity >95% .

Q. How do intermolecular interactions (e.g., halogen bonding) involving the iodide counterion influence the compound’s crystallographic behavior?

- Methodology : X-ray charge density studies reveal that the iodide ion participates in both short and long I···N interactions (e.g., 2.6622 Å vs. 2.9301 Å). These interactions correlate with electron density at bond critical points (0.359 e·Å vs. 0.186 e·Å), which can be quantified using quantum chemical methods like DFT. Such data inform crystal engineering for co-crystal formation with pyridine derivatives .

Q. What are the common pitfalls in reproducing synthesis protocols for this compound, and how can researchers resolve discrepancies in reported yields?

- Methodology : Discrepancies often arise from incomplete alkylation or solvent choice. For instance, using aprotic solvents (e.g., acetone) instead of polar protic solvents improves methyl iodide reactivity. If yields drop below 70%, iterative addition of methyl iodide (every 3–4 hours) and monitoring via TLC (R ≈ 0.53 in 3:1 CHCl:MeOH) can enhance conversion .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting NMR data for this compound across different solvent systems?

- Methodology : Solvent-induced shifts are common. For example, in CDOD, aromatic protons deshield due to hydrogen bonding, whereas in DMSO-d, aggregation may broaden signals. Always report solvent, temperature, and referencing standards. Cross-validate with IR spectroscopy (C=O stretch at ~1650 cm) or HRMS to resolve ambiguities .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model charge distribution, dipole moments, and Fukui indices for electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λ ~270 nm) to validate frontier molecular orbital gaps .

Applications in Advanced Research

Q. How is this compound utilized in developing electrochemical sensors or charge-transfer materials?

- Methodology : Its cationic structure facilitates electron transfer in viologen-like systems. For example, in biofuel cells, it mediates electron shuttling between enzymes and electrodes. Optimize performance by tuning electrolyte pH (6–8) and using carbon nanotube-modified electrodes to enhance current density (~150 µA/cm) .

Q. What strategies are employed to enhance the stability of derivatives in aqueous media for biological studies?

- Methodology : Encapsulate the compound in liposomes or pegylate derivatives to reduce hydrolysis. Stability assays (e.g., HPLC monitoring over 24 hours in PBS at 37°C) can quantify degradation rates. For in vivo use, ensure radiochemical stability >90% at 4 hours post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.